The synthesis of concanamycin C has been explored through various methodologies. Notably, total synthesis approaches have been developed that emphasize enantioselectivity and the construction of complex molecular frameworks.
The molecular structure of concanamycin C is characterized by a complex arrangement of rings and functional groups:
Concanamycin C participates in several chemical reactions that underscore its role as a biological agent:
The mechanism of action of concanamycin C primarily revolves around its ability to inhibit vacuolar-type H-ATPases:
Concanamycin C exhibits several notable physical and chemical properties:
Concanamycin C has various scientific applications across multiple fields:
The concanamycins belong to the plecomacrolide family of 18-membered macrolide antibiotics, first isolated in 1984 from the fermentation broth of Streptomyces diastatochromogenes S-45 by Kinashi and colleagues [1] [8]. These compounds were initially characterized for their potent antifungal properties and unique structural features. Subsequent research identified additional members, including concanamycins A, B, and C, establishing a distinct class of macrolides defined by their complex macrocyclic lactone structures and significant bioactivity [6] [8]. Concanamycins are classified as highly specific inhibitors of vacuolar-type H⁺-ATPases (V-ATPases), distinguishing them functionally from other macrolide families despite structural similarities to compounds like bafilomycins [5] [7]. This classification places them within a broader group of natural V-ATPase inhibitors that play crucial roles in intracellular pH regulation across eukaryotic systems.
The discovery of TAN-1323 components further expanded the concanamycin family. Isolated from Streptomyces purpurascens, TAN-1323 A and B were identified as identical to concanamycins C and A, respectively, while components C and D represented novel structural variants [4]. This discovery highlighted the angiostatic potential of concanamycins, demonstrating their ability to inhibit blood vessel formation in chick chorioallantoic membrane (CAM) assays at remarkably low doses (10-100 ng/disk), suggesting additional biological significance beyond their primary mechanism of V-ATPase inhibition [4].
Concanamycins A, B, and C share a conserved 18-membered macrolactone core featuring a characteristic 6-membered hemiketal ring (Figure 1). The critical structural distinction between these analogs lies in the C-8 side chain: Concanamycin A possesses an ethyl group (C₂H₅), whereas Concanamycin B contains a methyl group (CH₃) at this position [1] [8]. Concanamycin C shares the C-8 ethyl substitution pattern with concanamycin A but differs through the absence of a hydroxyl group at the C-19 position and exhibits a distinct glycosylation pattern [6] [8]. All three compounds bear a 4’-O-carbamoyl-2’-deoxyrhamnose sugar moiety attached to the hemiketal ring's C-23 hydroxyl group, contributing significantly to their bioactivity and molecular recognition [3].
Table 1: Structural Characteristics of Major Concanamycins
Compound | C-8 Substituent | C-19 Hydroxyl | Molecular Formula | Molecular Weight (Da) | Glycosylation |
---|---|---|---|---|---|
Concanamycin A | Ethyl (C₂H₅) | Present | C₄₆H₇₆O₁₄ | 861.1 | 4’-O-carbamoyl-2’-deoxyrhamnose |
Concanamycin B | Methyl (CH₃) | Present | C₄₅H₇₄O₁₄ | 847.0 | 4’-O-carbamoyl-2’-deoxyrhamnose |
Concanamycin C | Ethyl (C₂H₅) | Absent | C₄₅H₇₄O₁₃ | 823.1 | Modified deoxysugar |
Functionally, these structural differences confer variations in biological potency and target specificity. All three concanamycins inhibit V-ATPases by binding specifically to the transmembrane Vo sector's subunit c (proteolipid ring), preventing proton translocation essential for organelle acidification [5] [7]. However, concanamycin C exhibits approximately 5-10 fold reduced potency compared to concanamycin A in V-ATPase inhibition assays [8]. Beyond V-ATPase inhibition, concanamycin C demonstrates significant antiproliferative activity against various cell lines and potent antifungal effects, though its angiostatic activity on the CAM appears weaker compared to concanamycins B and D due to its greater tissue-damaging effects at higher concentrations [4] [6].
Concanamycins are exclusively produced by Gram-positive soil actinobacteria belonging to the genus Streptomyces. These filamentous bacteria are renowned for their complex secondary metabolism and capacity to produce structurally diverse bioactive compounds [9]. The biosynthetic gene clusters (BGCs) responsible for concanamycin production, designated cms clusters, span approximately 100 kilobases and encode multi-modular type I polyketide synthases (PKSs), post-PKS modification enzymes, and specialized tailoring enzymes [3]. Genetic analysis of these clusters has revealed the molecular basis for structural diversification among concanamycins, particularly the incorporation of either ethylmalonyl-CoA or methylmalonyl-CoA extender units during polyketide chain elongation, which determines the ethyl or methyl branch at the C-8 position of the macrolactone core [3].
Table 2: Engineered Streptomyces Strains for Enhanced Concanamycin Production
Strain | Engineering Strategy | Concanamycin A Titer (mg/L) | Concanamycin B Titer (mg/L) | Fold Improvement | Reference |
---|---|---|---|---|---|
S. eitanensis DHS10676 | Integration of endogenous regulators + heterologous regulatory gene | 909.8 ± 64.7 | 306.5 ± 42.1 | >10x vs wild-type | [3] |
S. neyagawaensis heterologous expression | Expression in S. avermitilis SUKA32 chassis | 24.0 | Not reported | 2x vs wild-type | [3] |
Wild-type S. eitanensis | Fermentation optimization only | ~60 | ~20 | Baseline | [3] |
Historically, low production titers in wild-type Streptomyces strains (typically 60 mg/L for concanamycin A and 20 mg/L for concanamycin B) presented significant bottlenecks for research and development [3]. Recent advances in metabolic engineering have dramatically improved yields. For example, engineered Streptomyces eitanensis strains incorporating endogenous regulatory genes from the cms cluster and heterologous regulators from bafilomycin pathways achieved unprecedented titers exceeding 900 mg/L for concanamycin A and 300 mg/L for concanamycin B in optimized fermentation conditions [3]. These developments highlight how rational strain engineering, coupled with fermentation optimization, has enabled sustainable production of concanamycin C and its analogs for detailed structure-activity relationship studies and potential therapeutic applications [3] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: